molecular formula C17H20N2O4S2 B2576381 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 899979-96-5

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2576381
CAS No.: 899979-96-5
M. Wt: 380.48
InChI Key: WDTPPJURYVAUPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds are complex and often involve multiple steps, including nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 366.45. In the 1H NMR spectrum, nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .

Scientific Research Applications

Antibacterial and Enzyme Inhibition Properties

Research on sulfonamide derivatives has demonstrated significant antibacterial activity and potential as therapeutic agents for inflammatory diseases. For instance, a study by Abbasi et al. (2017) synthesized sulfonamides bearing the 1,4-benzodioxin ring, revealing their inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against the lipoxygenase enzyme, suggesting their usefulness in treating inflammatory and associated diseases (Abbasi et al., 2017).

Anticancer Activity

González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes, finding that these complexes show promising DNA binding and cleavage abilities, genotoxicity, and anticancer activity against human tumor cells. Their work suggests that the structural features of sulfonamide derivatives play a crucial role in their interaction with DNA and their biological efficacy, offering potential pathways for cancer treatment (González-Álvarez et al., 2013).

Antitubercular Potential

Purushotham and Poojary (2018) conducted a study focusing on the synthesis of N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide and its docking against the enoyl reductase enzyme of Mycobacterium tuberculosis. This investigation highlights the potential of sulfonamide derivatives in acting as antitubercular agents, providing insights into their inhibitory action against tuberculosis (Purushotham & Poojary, 2018).

Anti-HIV Activity

Brzozowski and Sa̧czewski (2007) synthesized a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives as potential anti-HIV agents. Their in vitro evaluation revealed that selected derivatives showed promising anti-HIV-1 activity, suggesting the potential of sulfonamide derivatives in HIV treatment (Brzozowski & Sa̧czewski, 2007).

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-14-4-10-17(11-5-14)25(22,23)18-15-6-8-16(9-7-15)19-12-2-3-13-24(19,20)21/h4-11,18H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTPPJURYVAUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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